molecular formula C31H47N3O5S B11933909 Acat-IN-6

Acat-IN-6

Cat. No.: B11933909
M. Wt: 573.8 g/mol
InChI Key: RWPQGTUCIDPYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acat-IN-6 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Acat-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acat-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on cholesterol metabolism.

    Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

Acat-IN-6 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in cells. Additionally, this compound has been shown to inhibit NF-κB mediated transcription, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its potent inhibition of NF-κB mediated transcription, in addition to its ACAT inhibitory activity. This dual action makes it a valuable compound for research into both cholesterol metabolism and inflammatory responses .

Properties

Molecular Formula

C31H47N3O5S

Molecular Weight

573.8 g/mol

IUPAC Name

[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35)

InChI Key

RWPQGTUCIDPYHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C

Origin of Product

United States

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